molecular formula C15H17ClN2O3S B5041733 [(3-Butoxy-4-chlorophenyl)sulfonyl]-3-pyridylamine

[(3-Butoxy-4-chlorophenyl)sulfonyl]-3-pyridylamine

Cat. No.: B5041733
M. Wt: 340.8 g/mol
InChI Key: WGCNNQSRNLOIFS-UHFFFAOYSA-N
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Description

[(3-Butoxy-4-chlorophenyl)sulfonyl]-3-pyridylamine is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a sulfonyl group attached to a pyridylamine moiety, with additional functional groups that contribute to its reactivity and versatility in chemical synthesis.

Preparation Methods

The synthesis of [(3-Butoxy-4-chlorophenyl)sulfonyl]-3-pyridylamine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Butoxy Group:

    Chlorination: The chlorination of the phenyl ring is often carried out using chlorinating agents such as thionyl chloride or phosphorus pentachloride.

    Sulfonylation: The sulfonyl group is introduced via sulfonyl chloride reagents under basic conditions.

    Coupling with Pyridylamine: The final step involves coupling the sulfonylated intermediate with 3-pyridylamine using coupling agents like EDCI or DCC.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

[(3-Butoxy-4-chlorophenyl)sulfonyl]-3-pyridylamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura or Heck reactions, forming carbon-carbon bonds with various aryl or alkyl groups.

Common reagents and conditions used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide or toluene. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

[(3-Butoxy-4-chlorophenyl)sulfonyl]-3-pyridylamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors involved in disease pathways.

    Industry: It is utilized in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of [(3-Butoxy-4-chlorophenyl)sulfonyl]-3-pyridylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. Additionally, the compound’s structural features allow it to participate in hydrogen bonding and hydrophobic interactions, further influencing its binding affinity and specificity.

Comparison with Similar Compounds

[(3-Butoxy-4-chlorophenyl)sulfonyl]-3-pyridylamine can be compared with other sulfonyl-containing compounds, such as:

    [(3-Butoxy-4-chlorophenyl)sulfonyl]morpholine: Similar in structure but with a morpholine ring instead of a pyridylamine moiety.

    [(3-Butoxy-4-chlorophenyl)sulfonyl]-1H-pyrazole: Contains a pyrazole ring, offering different reactivity and biological activity.

    [(3-Butoxy-4-chlorophenyl)sulfonyl]benzene: Lacks the nitrogen-containing heterocycle, resulting in different chemical properties and applications.

The uniqueness of this compound lies in its combination of functional groups, which confer specific reactivity and potential for diverse applications in research and industry.

Properties

IUPAC Name

3-butoxy-4-chloro-N-pyridin-3-ylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN2O3S/c1-2-3-9-21-15-10-13(6-7-14(15)16)22(19,20)18-12-5-4-8-17-11-12/h4-8,10-11,18H,2-3,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGCNNQSRNLOIFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C(C=CC(=C1)S(=O)(=O)NC2=CN=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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